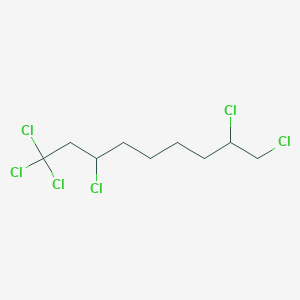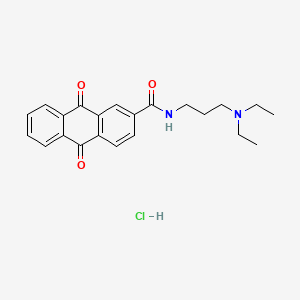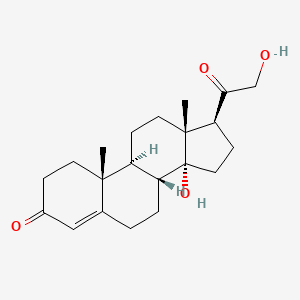![molecular formula C30H46N4O8S B13804335 Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate typically involves multiple steps. One common method starts with the hydrogenation of 4-benzyloxy-2-dimethylamino-methylindole in the presence of a palladium catalyst (5% on aluminum oxide) to obtain 4-hydroxy-2-methylindole . This intermediate is then reacted with 2-hydroxy-3-(isopropylamino)propoxy to form the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as an analytical standard for chromatography techniques . In biology and medicine, it is studied for its potential therapeutic effects, particularly in cardiovascular research due to its structural similarity to beta-blockers like metoprolol . Additionally, it has applications in the pharmaceutical industry as a reference standard for quality control and drug development .
作用机制
The mechanism of action of Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to beta-adrenergic receptors, similar to other beta-blockers. This binding inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The exact molecular pathways involved are still under investigation, but it is known to affect the cardiovascular system significantly.
相似化合物的比较
Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate can be compared to other beta-blockers such as atenolol and bisoprolol. While all these compounds share a common mechanism of action, they differ in their chemical structures and pharmacokinetic properties. For instance, atenolol has a simpler structure and is more hydrophilic, leading to different absorption and distribution characteristics . Bisoprolol, on the other hand, has a longer half-life and is more selective for beta-1 adrenergic receptors . These differences highlight the uniqueness of this compound and its potential advantages in specific therapeutic applications.
属性
分子式 |
C30H46N4O8S |
|---|---|
分子量 |
622.8 g/mol |
IUPAC 名称 |
1-[(2-methyl-1H-indol-7-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;sulfuric acid |
InChI |
InChI=1S/2C15H22N2O2.H2O4S/c2*1-10(2)16-8-13(18)9-19-14-6-4-5-12-7-11(3)17-15(12)14;1-5(2,3)4/h2*4-7,10,13,16-18H,8-9H2,1-3H3;(H2,1,2,3,4) |
InChI 键 |
RMGMRLHOEIYPAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N1)C(=CC=C2)OCC(CNC(C)C)O.CC1=CC2=C(N1)C(=CC=C2)OCC(CNC(C)C)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)

![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)

![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)






![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
